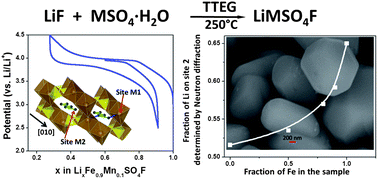Lithium metal fluorosulfate polymorphs as positive electrodes for Li-ion batteries: synthetic strategies and effect of cation ordering†
Energy & Environmental Science Pub Date: 2011-12-22 DOI: 10.1039/C2EE03222H
Abstract
Transition-metal fluorosulfates are currently being extensively explored for their use as cathodes in Li-ion batteries. Several new polymorphs of LiMSO4F (M = Fe, Mn, Zn) crystallizing in the tavorite, triplite and sillimanite structures have captured much recent interest, but synthetic access is limited and the underlying phase stability and ion transport in these materials are poorly understood. Here we report that solvothermal routes to LiMSO4F (M = Fe, Mn, Zn) offer significant advantage over both exotic ionothermal methods and solid state synthesis by enabling greater control of the chemistry. We show new limits for the onset of triplite


Recommended Literature
- [1] Binuclear ruthenium η6-arene complexes with tetradentate N,S-ligands containing the ortho-aminothiophenol motif†
- [2] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [3] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [4] iLoc-Animal: a multi-label learning classifier for predicting subcellular localization of animal proteins†
- [5] Chemistry through cocrystals: pressure-induced polymerization of C2H2·C6H6 to an extended crystalline hydrocarbon†
- [6] Substrate mediated redox partner selectivity of cytochrome P450†
- [7] Rapid cellextraction in aqueous two-phase microdroplet systems
- [8] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [9] Fast orbital localization scheme in molecular fragments resolution
- [10] XXIV.—Properties of conjugated compounds. Part VI. The dibromination products of cyclic butadienes

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 185056-83-1
-
CAS no.: 11100-24-6









